N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Overview
Description
SD 2590 hydrochloride is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound is particularly effective against MMP-2, MMP-13, MMP-9, MMP-8, MMP-14, and MMP-3, with IC50 values ranging from less than 0.1 nanomolar to 28.7 nanomolar . It exhibits a remarkable selectivity for MMP-2 and MMP-13 over MMP-1, making it a valuable tool in research focused on cardiovascular diseases, cancer, and arthritis .
Biochemical Analysis
Biochemical Properties
SD 2590 hydrochloride exhibits strong inhibitory effects on several MMPs, including MMP-2, -13, -9, -8, -14, and -3 . It shows a remarkable selectivity for MMP-2 and -13 over MMP-1 .
Cellular Effects
In cellular contexts, SD 2590 hydrochloride can influence cell function by modulating the activity of MMPs. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SD 2590 hydrochloride exerts its effects by binding to MMPs and inhibiting their enzymatic activity . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of SD 2590 hydrochloride can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of SD 2590 hydrochloride can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
SD 2590 hydrochloride may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .
Transport and Distribution
SD 2590 hydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of SD 2590 hydrochloride and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD 2590 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group.
- Attachment of the trifluoromethoxyphenyl group.
Industrial Production Methods: Industrial production of SD 2590 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: SD 2590 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
SD 2590 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of MMPs and their role in various chemical processes.
Biology: Helps in understanding the role of MMPs in tissue remodeling and disease progression.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and arthritis by inhibiting MMP activity
Industry: Utilized in the development of new drugs and therapeutic agents targeting MMPs
Mechanism of Action
SD 2590 hydrochloride exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in processes such as tissue remodeling, inflammation, and metastasis. The compound’s selectivity for MMP-2 and MMP-13 over MMP-1 is attributed to its unique molecular structure, which allows for specific interactions with these enzymes .
Comparison with Similar Compounds
Marimastat: Another MMP inhibitor with a broad spectrum of activity.
Batimastat: Known for its inhibitory effects on MMPs involved in cancer metastasis.
TIMP-1: A natural inhibitor of MMPs with a different mechanism of action.
Uniqueness of SD 2590 Hydrochloride: SD 2590 hydrochloride stands out due to its high selectivity for MMP-2 and MMP-13, making it particularly useful in research focused on these specific enzymes. Its oral bioavailability and ability to reduce left ventricular dilation in myocardial infarction models further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOIVGDTLHVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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